Fostemsavir Tris

Description

Properties

IUPAC Name |

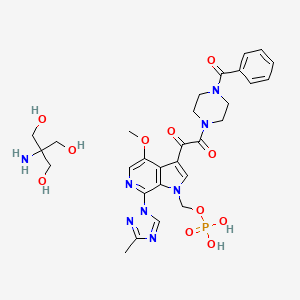

2-amino-2-(hydroxymethyl)propane-1,3-diol;[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N7O8P.C4H11NO3/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17;5-4(1-6,2-7)3-8/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38);6-8H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGJSMBMTOKHTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)(O)O)OC.C(C(CO)(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N8O11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201006863 | |

| Record name | {3-[(4-Benzoylpiperazin-1-yl)(oxo)acetyl]-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl}methyl dihydrogen phosphate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

704.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864953-39-9 | |

| Record name | Fostemsavir tromethamine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864953399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {3-[(4-Benzoylpiperazin-1-yl)(oxo)acetyl]-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl}methyl dihydrogen phosphate--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-((4-benzoyl-1-piperazinyl)(oxo)acetyl)-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl)methyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSTEMSAVIR TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X513P36U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fostemsavir Tris on HIV-1 gp120

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fostemsavir, a phosphonooxymethyl prodrug, is a first-in-class HIV-1 attachment inhibitor. Following oral administration, it is rapidly hydrolyzed by alkaline phosphatases to its active moiety, temsavir (formerly BMS-626529). Temsavir exerts its antiviral activity by directly binding to the viral envelope glycoprotein gp120, a critical component for viral entry into host cells. This interaction prevents the initial attachment of the virus to the CD4+ T cell receptor, a pivotal step in the HIV-1 lifecycle. This technical guide provides a comprehensive overview of the molecular interactions, quantitative binding kinetics, and the structural basis of fostemsavir's mechanism of action, supported by experimental data and methodologies.

Prodrug Conversion and Activation

Fostemsavir (BMS-663068) is administered as a tris(hydroxymethyl)aminomethane salt to enhance its solubility and oral bioavailability. In the intestinal lumen, alkaline phosphatases at the brush border membrane efficiently cleave the phosphonooxymethyl group, releasing the active drug, temsavir, into circulation. Temsavir is the primary molecule detected in plasma and is responsible for the antiviral effect.

Fostemsavir Tris: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostemsavir Tris is a novel phosphonooxymethyl prodrug of the antiretroviral agent temsavir. As a first-in-class HIV-1 attachment inhibitor, it presents a unique mechanism of action by targeting the viral envelope glycoprotein gp120, thereby preventing the initial interaction between the virus and host CD4+ T-cells. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visualizations of its mode of action and relevant experimental workflows.

Chemical Structure and Identification

Fostemsavir is chemically known as {3-[(4-benzoyl-1-piperazinyl)(oxo)acetyl]-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl}methyl dihydrogen phosphate.[1] It is administered as a tromethamine (Tris) salt to enhance its solubility and bioavailability.[2]

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | [3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate;2-amino-2-(hydroxymethyl)propane-1,3-diol |

| CAS Number | 864953-39-9 |

| Molecular Formula | C29H37N8O11P |

| Molecular Weight | 704.62 g/mol |

| SMILES String | CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)(O)O)OC.C(C(CO)(CO)N)O |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | Data not available | |

| Solubility | DMSO: ≥ 125 mg/mL (177.40 mM)Water: 100 mg/mL (141.92 mM) | [3][4] |

| pKa (Strongest Acidic) | 1.75 (Predicted) | |

| pKa (Strongest Basic) | 0.97 (Predicted) |

Mechanism of Action

Fostemsavir is a prodrug that is rapidly hydrolyzed in vivo to its active moiety, temsavir (BMS-626529).[5] Temsavir is a first-in-class HIV-1 attachment inhibitor that directly binds to the viral envelope glycoprotein gp120.[6] This binding event prevents the conformational changes in gp120 that are necessary for its interaction with the host cell's CD4 receptor, thus inhibiting the initial step of viral attachment and entry into the host T-cell.[6]

Quantitative Data

Antiviral Activity

The antiviral activity of the active metabolite, temsavir (BMS-626529), has been evaluated against a broad range of HIV-1 isolates.

Table 3: In Vitro Antiviral Activity of Temsavir (BMS-626529)

| Assay Type | Virus Isolate | EC50 (nM) | Reference |

| Antiviral Assay | Vast majority of viral isolates | < 10 | [7] |

| Antiviral Assay | LAI virus (average) | 0.7 ± 0.4 | [7] |

| Antiviral Assay | Most susceptible virus | 0.01 | [7] |

| Antiviral Assay | Least susceptible virus | > 2,000 | [7] |

| Antiviral Activity | Subjects with susceptible virus (IC50) | < 100 | [8][9] |

Pharmacokinetic Properties

Following oral administration, this compound is rapidly converted to temsavir. The pharmacokinetic parameters of temsavir have been studied in healthy and HIV-1 infected subjects.

Table 4: Pharmacokinetic Parameters of Temsavir after Oral Administration of this compound (600 mg twice daily)

| Parameter | Value | Reference |

| Cmax (ng/mL) | 1770 | [10] |

| AUCtau (ng.h/mL) | 12900 | [10] |

| Tmax (hours) | ~2 | |

| Bioavailability (%) | 26.9 | [10] |

| Protein Binding (%) | 88.4 | [10] |

| Volume of Distribution (L) | 29.5 | [10] |

| Plasma Half-life (hours) | 11 | [10] |

| Renal Clearance | 51% (<2% as unchanged drug) | [10] |

Experimental Protocols

HIV-1 Entry Assay (Pseudovirus-Based Neutralization Assay)

This protocol outlines a general method for assessing the ability of this compound (or its active metabolite, temsavir) to inhibit HIV-1 entry into target cells using pseudotyped viruses.

Experimental Workflow:

Methodology:

-

Preparation of Pseudoviruses: Co-transfect HEK293T cells with an HIV-1 env-expressing plasmid and an env-deficient HIV-1 backbone vector carrying a reporter gene (e.g., luciferase). Harvest the supernatant containing the pseudoviruses after 48-72 hours.

-

Cell Seeding: Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene) into 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound (or temsavir) in cell culture medium.

-

Neutralization Reaction: Incubate the pseudovirus preparation with the serially diluted compound for 1 hour at 37°C.

-

Infection: Add the virus-compound mixture to the TZM-bl cells.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percentage of neutralization at each compound concentration relative to the virus control (no compound). Determine the 50% effective concentration (EC50) by fitting the data to a dose-response curve.

gp120 Binding Assay (ELISA-based)

This protocol describes a method to quantify the binding of temsavir to the HIV-1 gp120 protein.

Methodology:

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for a tag on the recombinant gp120 protein (e.g., anti-His antibody) overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

-

gp120 Incubation: Add recombinant HIV-1 gp120 protein to the wells and incubate for 1-2 hours at room temperature.

-

Compound Incubation: Wash the plate and add serial dilutions of temsavir. Incubate for 1 hour at room temperature.

-

CD4 Incubation: Add a biotinylated soluble CD4 (sCD4) protein and incubate for 1 hour at room temperature.

-

Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 1M H2SO4).

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Determine the concentration of temsavir that inhibits 50% of the sCD4 binding to gp120 (IC50).

Conclusion

This compound represents a significant advancement in the treatment of HIV-1 infection, particularly for patients with multidrug resistance. Its unique mechanism of action, targeting the initial stage of viral entry, provides a valuable new tool in the antiretroviral arsenal. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important therapeutic agent. Further research into its long-term efficacy, resistance profile, and potential applications will continue to shape its role in HIV-1 therapy.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | HIV Protease | TargetMol [targetmol.com]

- 5. hiv.lanl.gov [hiv.lanl.gov]

- 6. hiv.lanl.gov [hiv.lanl.gov]

- 7. monogrambio.labcorp.com [monogrambio.labcorp.com]

- 8. Population pharmacokinetics and exposure-response relationship for temsavir following fostemsavir administration in treatment-experienced HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a physiologically based pharmacokinetic model of fostemsavir and its pivotal application to support dosing in pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Population pharmacokinetics and exposure‐response relationship for temsavir following fostemsavir administration in treatment‐experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of Fostemsavir Tris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fostemsavir Tris is a phosphonooxymethyl prodrug of temsavir (BMS-626529), a first-in-class HIV-1 attachment inhibitor. Following oral administration, this compound is rapidly and extensively hydrolyzed to its active moiety, temsavir, by alkaline phosphatases in the small intestine. Temsavir exerts its antiviral activity by binding directly to the HIV-1 envelope glycoprotein gp120, preventing the initial attachment of the virus to host CD4+ T cells, a critical step in the viral lifecycle. This technical guide provides an in-depth overview of the in vitro antiviral activity of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying mechanism of action.

Mechanism of Action

Temsavir, the active metabolite of this compound, is a small-molecule inhibitor that targets the HIV-1 gp120 subunit.[1] Its mechanism of action involves a multi-faceted inhibition of viral entry:

-

Direct Binding to gp120: Temsavir binds to a highly conserved pocket within the gp120 subunit, near the CD4 binding site.[2]

-

Induction of a "Closed" Conformation: This binding event locks the gp120 protein in a "closed" or "State 1" conformational state.[3] This conformational stabilization prevents the necessary structural rearrangements in gp120 that are required for its interaction with the host cell's CD4 receptor.

-

Inhibition of Attachment: By preventing the gp120-CD4 interaction, temsavir effectively blocks the initial attachment of HIV-1 to the host T-cell.[1]

-

Post-Attachment Inhibition: Evidence also suggests that temsavir can inhibit gp120-dependent post-attachment steps that are required for viral entry.[1]

This unique mechanism of action results in no in vitro cross-resistance with other classes of antiretroviral drugs.[4]

Below is a diagram illustrating the proposed mechanism of action:

Quantitative In Vitro Antiviral Activity

The in vitro antiviral activity of temsavir has been evaluated against a broad range of HIV-1 laboratory strains and clinical isolates. The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values.

Table 1: In Vitro Anti-HIV-1 Activity of Temsavir (BMS-626529) against Laboratory Strains

| HIV-1 Strain | Co-receptor Tropism | Host Cells | EC50 (nM) ± SD | Reference |

| JR-FL | CCR5 | PM1 | 0.4 ± 0.1 | [2] |

| SF-162 | CCR5 | PM1 | 0.5 ± 0.2 | [2] |

| Bal | CCR5 | PM1 | 1.7 | [2] |

| LAI | CXCR4 | MT-2 | 0.7 ± 0.4 | [5] |

Table 2: In Vitro Anti-HIV-1 Activity of Temsavir (BMS-626529) against Clinical Isolates

| HIV-1 Subtype | Number of Isolates | Assay | EC50 Range (nM) | Reference |

| B | 40 | PBMC | Subnanomolar to >100 | [6] |

| A | 13 | PBMC | Subnanomolar to >100 | [6] |

| C | 11 | PBMC | Subnanomolar to >100 | [6] |

| D | 5 | PBMC | Subnanomolar to >100 | [6] |

| AE | 8 | PBMC | Reduced susceptibility | [6] |

| F | 2 | PBMC | Subnanomolar to >100 | [6] |

| G | 3 | PBMC | Subnanomolar to >100 | [6] |

| Group O | 2 | PBMC | Reduced susceptibility | [6] |

Table 3: In Vitro Cytotoxicity of Temsavir (BMS-626529)

| Cell Line | Cell Type | CC50 (µM) | Reference |

| MT-2 | T lymphocytes | >200 | [5] |

| HEK293 | Kidney | >200 | [5] |

| HEp-2 | Larynx | >200 | [5] |

| HepG2 | Liver | >200 | [5] |

| HeLa | Cervix | >200 | [5] |

| HCT116 | Colorectal | >200 | [5] |

| MCF-7 | Breast | >200 | [5] |

| SK-N-MC | Neuroepithelium | >200 | [5] |

| HOS | Bone | >200 | [5] |

| H292 | Lung | >200 | [5] |

| MDBK | Bovine kidney | >200 | [5] |

| PM1 | T-cell line | 105 | [5] |

| PBMCs | Peripheral Blood Mononuclear Cells | 192 | [5] |

Experimental Protocols

PhenoSense Entry™ Assay

The PhenoSense Entry™ assay is a phenotypic drug susceptibility assay that measures the ability of a patient-derived HIV-1 envelope (Env) to mediate viral entry in the presence of an entry inhibitor.

References

- 1. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4.4. HIV-1-Mediated Cell-Cell Fusion Assay [bio-protocol.org]

- 4. In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Journey of a Novel HIV-1 Attachment Inhibitor: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Fostemsavir Tris

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostemsavir Tris stands as a significant advancement in the management of HIV-1 infection, particularly for heavily treatment-experienced individuals with multidrug-resistant virus. As a first-in-class attachment inhibitor, its novel mechanism of action offers a new therapeutic avenue for patients with limited treatment options.[1][2][3][4][5] Fostemsavir is a prodrug of temsavir, which exerts its antiviral effect by binding to the viral envelope glycoprotein gp120, thereby preventing the initial attachment of the virus to host CD4+ T cells.[4][5][6][7] This comprehensive technical guide delves into the core pharmacokinetic and pharmacodynamic properties of this compound, providing detailed experimental methodologies and quantitative data to support further research and development in the field of antiretroviral therapy.

Mechanism of Action

This compound is administered orally as a phosphonooxymethyl prodrug of temsavir. Following administration, it is rapidly hydrolyzed by alkaline phosphatases in the intestinal lumen to its active moiety, temsavir.[8][9] Temsavir is a small-molecule inhibitor that targets the HIV-1 envelope glycoprotein gp120. It binds to a conserved pocket within gp120, near the CD4 binding site, and locks the protein in a closed, non-functional conformation.[10] This allosteric inhibition prevents the conformational changes necessary for gp120 to bind to the host cell's CD4 receptor, thus blocking the first essential step in the viral lifecycle: attachment.[7][10][11] Consequently, viral entry into the host cell is inhibited.[4][6]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its conversion to the active moiety, temsavir. The properties described below pertain to temsavir unless otherwise specified.

Absorption

Following oral administration, fostemsavir is rapidly and extensively hydrolyzed to temsavir in the gastrointestinal tract. Temsavir is then absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 2 hours.[12] The absolute bioavailability of temsavir following oral administration of fostemsavir is 26.9%.[8]

Effect of Food: Administration of fostemsavir with a high-fat meal increases the AUC of temsavir by approximately 81%, while a standard meal has no clinically significant effect.[13]

Distribution

Temsavir is approximately 88% bound to plasma proteins, primarily albumin. The steady-state volume of distribution is approximately 29.5 L.

Metabolism

Fostemsavir itself is not detectable in systemic circulation. Temsavir is the active entity and is metabolized through two primary pathways: hydrolysis mediated by esterases and oxidation via cytochrome P450 3A4 (CYP3A4).[6][14]

References

- 1. rukobiahcp.com [rukobiahcp.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Mechanism of action, resistance, interaction, pharmacokinetics, pharmacodynamics, and safety of fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Appendix A: Pediatric Antiretroviral Drug Information - Fostemsavir | NIH [clinicalinfo.hiv.gov]

- 5. researchgate.net [researchgate.net]

- 6. hse.ie [hse.ie]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [PDF] Fostemsavir resistance in clinical context: a narrative review | Semantic Scholar [semanticscholar.org]

- 9. vital.lib.tsu.ru [vital.lib.tsu.ru]

- 10. Safety and efficacy of the HIV-1 attachment inhibitor prodrug fostemsavir in heavily treatment-experienced individuals: week 96 results of the phase 3 BRIGHTE study [natap.org]

- 11. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fostemsavir in Adults with Multidrug-Resistant HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel liquid chromatography-tandem mass spectrometry method for simultaneous detection of three anti-HIV drugs tenofovir, lamivudine, and dolutegravir in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fostemsavir Tris Binding Site on HIV-1 gp120

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between fostemsavir's active moiety, temsavir (BMS-626529), and the HIV-1 envelope glycoprotein gp120. It is intended to serve as a detailed resource for researchers in the fields of virology, pharmacology, and drug development. This document delves into the molecular details of the binding site, the mechanism of action, quantitative binding data, and the experimental protocols used to elucidate this critical drug-target interaction.

Introduction to Fostemsavir and its Mechanism of Action

Fostemsavir (BMS-663068) is a first-in-class HIV-1 attachment inhibitor.[1][2] It is a phosphonooxymethyl prodrug that is rapidly converted to its active form, temsavir (BMS-626529), by alkaline phosphatases in the gut.[2][3] Temsavir targets the viral envelope glycoprotein gp120, a critical component for viral entry into host cells.[3][4]

The primary mechanism of action of temsavir is the inhibition of the initial attachment of HIV-1 to the host cell's CD4 receptor.[2][4] Temsavir binds to a highly conserved pocket on gp120, stabilizing it in a "closed," prefusion conformation.[3][5] This conformational lock prevents the necessary structural rearrangements in gp120 that are required for its interaction with the CD4 receptor, thereby blocking viral entry and subsequent replication.[3][5]

The Temsavir Binding Site on gp120

Structural and molecular modeling studies have identified the temsavir binding site as a conserved, hydrophobic pocket located within the gp120 outer domain, adjacent to the CD4 binding site.[6][7][8] Key features of the binding site include:

-

Location: The pocket is situated beneath the β20-β21 antiparallel sheet and is proximate to the CD4 binding loop.[6][8]

-

Nature: The binding pocket is predominantly hydrophobic.

-

Key Interacting Residues: While a large number of residues contribute to the binding pocket, site-directed mutagenesis and resistance studies have identified several key amino acids that are critical for temsavir susceptibility. These include S375, M426, M434, and M475.[1][5][7] Mutations at these positions can significantly reduce the binding affinity of temsavir and confer resistance. Other positions, such as L116, T202, and A204, have also been implicated in resistance.[5][7]

Quantitative Analysis of Temsavir-gp120 Interaction

The binding affinity and antiviral activity of temsavir have been quantified using various in vitro assays. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity and Kinetics of Temsavir (BMS-626529) for gp120

| gp120 Variant | Method | Kd (nM) | ka (on-rate) (M-1s-1) | kd (off-rate) (s-1) | Reference |

| JR-FL (Wild-Type) | SPR | 15.2 | 3.89 x 104 | 5.9 x 10-4 | [6] |

| JR-FL | SPR | 0.83 | - | - | [9] |

| Polymorphic gp120s | SPR | 0.7 to 74-fold change vs WT | Strong correlation with IC50 | - | [1][7] |

Table 2: Antiviral Activity of Temsavir (BMS-626529) against HIV-1

| Assay Type | HIV-1 Strain/Isolate | IC50/EC50 (nM) | Reference |

| Cell-Cell Fusion | LAI (Wild-Type) | - | [7][10] |

| Cell-Cell Fusion | LAI (M434K mutant) | >20,000 | [10] |

| Pseudovirus | Various clinical isolates | <10 (for majority) | [1] |

| Pseudovirus | Most susceptible virus | 0.01 | [1] |

| Pseudovirus | T-tropic LAI | 153 | [9] |

| Antiviral Assay (PBMC) | Various clinical isolates | Subnanomolar to >100 | [1] |

| PhenoSense Entry Assay | Clinical isolates | 0.05 - 161 | [10] |

Table 3: Impact of Resistance-Associated Mutations on Temsavir Susceptibility

| Mutation | Assay Type | Fold Change in IC50/EC50 | Reference |

| S375H/I/M/N | Cell-Cell Fusion / Pseudovirus | Variable, can be significant | [1][7] |

| M426L | Cell-Cell Fusion / Pseudovirus | Variable, can be significant | [1][7] |

| M434I/K | Cell-Cell Fusion / Pseudovirus | Can be >30,000 | [7][10] |

| M475I | Cell-Cell Fusion / Pseudovirus | Variable, can be significant | [1][7] |

| M426P | Cell-Cell Fusion | >3 | [10] |

| S375S/N | PhenoSense Entry Assay | 3.8 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the fostemsavir-gp120 interaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd) of temsavir binding to gp120.

Materials:

-

Biacore or similar SPR instrument

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant, purified gp120 (e.g., from JR-FL strain)

-

Temsavir (BMS-626529)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Protocol:

-

Chip Immobilization:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject recombinant gp120 (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5 for 7 minutes.

-

A reference flow cell is similarly activated and deactivated without gp120 immobilization to serve as a control for non-specific binding.

-

-

Binding Analysis:

-

Prepare a dilution series of temsavir in running buffer (e.g., 0.1 nM to 100 nM).

-

Inject the temsavir solutions over the gp120 and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

-

Allow for dissociation in running buffer for a defined time (e.g., 600 seconds).

-

Between each temsavir concentration, regenerate the sensor surface with a short pulse of regeneration solution.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and Kd.

-

HIV-1 Envelope-Mediated Cell-Cell Fusion Assay

Objective: To measure the inhibitory activity of temsavir on gp120-mediated cell fusion.

Materials:

-

Effector cells: e.g., HEK293T cells expressing HIV-1 Env (e.g., from LAI strain) and a reporter component (e.g., Tat).

-

Target cells: e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5, and contain a Tat-inducible luciferase reporter gene.

-

Temsavir (BMS-626529)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Luciferase assay reagent

Protocol:

-

Cell Plating:

-

Seed target cells (TZM-bl) in a 96-well plate and incubate overnight.

-

-

Inhibitor Treatment:

-

Prepare a serial dilution of temsavir in cell culture medium.

-

Add the temsavir dilutions to the target cells.

-

-

Co-culture and Fusion:

-

Add effector cells (Env-expressing HEK293T) to the wells containing the target cells and temsavir.

-

Incubate the co-culture for a defined period (e.g., 6-24 hours) to allow for cell fusion.

-

-

Quantification of Fusion:

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each temsavir concentration relative to a no-drug control.

-

Determine the IC50 value by fitting the dose-response curve to a non-linear regression model.

-

Site-Directed Mutagenesis of gp120

Objective: To introduce specific amino acid substitutions into the gp120 coding sequence to study their impact on temsavir susceptibility.

Materials:

-

Plasmid DNA containing the wild-type gp120 gene.

-

Mutagenic primers containing the desired nucleotide change.

-

High-fidelity DNA polymerase (e.g., PfuUltra).

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli cells.

Protocol:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center.

-

Mutagenesis PCR:

-

Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform thermal cycling to amplify the entire plasmid, incorporating the mutation. Typically, 12-18 cycles are sufficient.

-

-

Template Digestion:

-

Digest the PCR product with DpnI for 1-2 hours at 37°C. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

-

Selection and Sequencing:

-

Plate the transformed cells on selective agar plates and incubate overnight.

-

Isolate plasmid DNA from individual colonies and confirm the presence of the desired mutation by DNA sequencing.

-

Visualizations

The following diagrams illustrate the mechanism of action of temsavir and a typical experimental workflow for its characterization.

Caption: Mechanism of temsavir action on HIV-1 entry.

References

- 1. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.cbc.osu.edu [research.cbc.osu.edu]

- 3. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development of HIV-1 Attachment Inhibitors: A Technical Guide

The development of novel antiretroviral agents remains a critical component of the global strategy to combat the HIV/AIDS pandemic. HIV-1 attachment inhibitors, a class of antiretroviral drugs, present a unique mechanism of action by preventing the initial interaction between the virus and the host cell, a crucial first step in the viral lifecycle. This guide provides a detailed technical overview of the core methodologies, data interpretation, and key considerations in the preclinical development of these promising therapeutic agents.

Mechanism of Action: Targeting the Initial Host-Virus Interaction

HIV-1 attachment is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target host cells, such as T-helper cells, macrophages, and dendritic cells. This interaction induces conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4. The subsequent binding to the coreceptor triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.

Attachment inhibitors are designed to block the initial binding of gp120 to the CD4 receptor, thereby preventing all subsequent steps of viral entry. This distinct mechanism of action makes them effective against HIV-1 strains that have developed resistance to other classes of antiretroviral drugs.

Key Preclinical Assays for HIV-1 Attachment Inhibitors

A rigorous and comprehensive preclinical evaluation is essential to determine the potential of a candidate attachment inhibitor for clinical development. This involves a battery of in vitro and in vivo assays designed to assess antiviral activity, mechanism of action, pharmacokinetics, and safety.

-

Antiviral Activity Assays: The primary goal of these assays is to determine the concentration of the inhibitor required to suppress viral replication.[1]

-

Single-Cycle Infectivity Assays: These assays are preferred over multi-round assays as they provide a more accurate measure of the inhibitor's effect on a single round of viral entry.[1] They often utilize replication-defective HIV-1 reporter viruses (e.g., expressing luciferase or green fluorescent protein) to infect target cells (e.g., TZM-bl cells). The reduction in reporter gene expression in the presence of the inhibitor is used to calculate the 50% effective concentration (EC50).

-

Peripheral Blood Mononuclear Cell (PBMC) Assays: To assess the inhibitor's activity in a more physiologically relevant system, primary human PBMCs are infected with HIV-1 in the presence of varying concentrations of the compound. Viral replication is typically measured by quantifying the level of HIV-1 p24 antigen in the culture supernatant.

-

-

Mechanism of Action Assays:

-

Cell-Cell Fusion Assays: These assays confirm that the inhibitor specifically blocks the gp120-CD4 interaction. One cell line is engineered to express the HIV-1 envelope protein (gp120/gp41), while another expresses the CD4 receptor and a reporter gene (e.g., luciferase) under the control of a viral promoter. Fusion between the two cell types, mediated by the gp120-CD4 interaction, activates the reporter gene. A potent attachment inhibitor will block this fusion and subsequent reporter signal.[2]

-

Surface Plasmon Resonance (SPR): SPR is a biophysical technique used to quantify the binding affinity between the inhibitor and purified, recombinant gp120. This assay provides valuable information on the kinetics of the interaction, including the association (kon) and dissociation (koff) rates.

-

Time-of-Addition Assays: These experiments help to pinpoint the stage of the viral lifecycle targeted by the inhibitor. The compound is added at different time points before, during, and after viral infection of target cells. An attachment inhibitor will only be effective when added early in the infection process, prior to or concurrently with the virus.[2]

-

-

Animal Models: Due to the narrow host range of HIV-1, specialized animal models are required for in vivo studies.

-

Humanized Mice: These are immunodeficient mice (e.g., NOD/SCID or Rag2-/-γc-/-) engrafted with human hematopoietic stem cells or tissues, resulting in the development of a functional human immune system.[3][4][5] These models can be infected with HIV-1 and are invaluable for assessing the in vivo efficacy and pharmacokinetics of attachment inhibitors.[3][4][5]

-

Non-Human Primates (NHPs): Macaques are the most commonly used NHP model for AIDS research.[4] They can be infected with Simian Immunodeficiency Virus (SIV) or chimeric Simian-Human Immunodeficiency Viruses (SHIVs), which express the HIV-1 envelope protein.[4][6] NHP models are crucial for evaluating the prophylactic and therapeutic potential of drug candidates in a system that closely resembles human physiology and immunology.[4]

-

-

Pharmacokinetic (PK) Studies: PK studies are performed in animals (e.g., rats, dogs, and NHPs) to understand the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor. Key parameters measured include:

-

Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

-

Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.[7]

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

A comprehensive toxicology program is essential to identify potential adverse effects before a drug candidate is administered to humans. These studies are conducted in at least two animal species (one rodent and one non-rodent) and include:

-

Single-Dose and Repeat-Dose Toxicity Studies: To determine the maximum tolerated dose (MTD) and to identify target organs for toxicity.

-

Genotoxicity Assays: To assess the potential of the compound to damage genetic material.

-

Safety Pharmacology Studies: To evaluate the effects of the drug on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

-

Reproductive and Developmental Toxicity Studies: To assess the potential for adverse effects on fertility, pregnancy, and fetal development.

Data Presentation: Quantitative Analysis of Preclinical Data

The following tables summarize key preclinical data for representative HIV-1 attachment inhibitors.

Table 1: In Vitro Antiviral Activity of Selected HIV-1 Attachment Inhibitors

| Compound | Virus Strain | Cell Type | Assay Type | EC50 (nM) | Reference |

| BMS-626529 | HIV-1 LAI | MT-2 | Multi-cycle | 0.7 ± 0.4 | [8] |

| HIV-1 JRFL | MT-2 | Multi-cycle | 0.4 ± 0.2 | [8] | |

| HIV-1 BaL | MT-2 | Multi-cycle | 0.2 ± 0.1 | [8] | |

| Subtype B Clinical Isolates | PBMCs | Multi-cycle | 0.05 - 100 | [9] | |

| BMS-488043 | HIV-1 LAI | MT-2 | Multi-cycle | 4.1 ± 1.8 | [8] |

| Fostemsavir (Temsavir) | HIV-1 IIIB | MT-4 | Multi-cycle | 1.6 | [2] |

| Clinical Isolates (Subtype B) | PBMCs | Multi-cycle | 0.02 - 2.5 | [10] |

Table 2: Preclinical Pharmacokinetic Parameters of Fostemsavir (as Temsavir)

| Species | Route of Administration | Dose | Bioavailability (%) | t1/2 (h) | Reference |

| Rat | Oral (as Fostemsavir) | 16-267 mpk | 62 | ~1.5 | [10] |

| Dog | Oral (as Fostemsavir) | N/A | 93 | N/A | [10] |

| Cynomolgus Monkey | Oral (as Fostemsavir) | N/A | 67 | N/A | [10] |

| Human | Oral (as Fostemsavir) | 25-800 mg | Dose-proportional exposure | 1.5 | [2][10] |

Table 3: Preclinical Toxicity Profile of Fostemsavir

| Study Type | Species | Key Findings | Reference |

| Repeat-Dose Toxicity | Rat, Dog | Well-tolerated at anticipated clinical exposures. | [10] |

| Genotoxicity | In vitro and in vivo | No evidence of mutagenic or clastogenic potential. | [11] |

| Safety Pharmacology | N/A | No significant effects on cardiovascular, respiratory, or central nervous systems. | [11] |

Experimental Protocols: Detailed Methodologies

-

Cell Culture: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Virus Production: Replication-defective HIV-1 reporter virus is produced by co-transfecting HEK293T cells with a proviral plasmid encoding the HIV-1 genome with a frameshift mutation in the env gene and a separate plasmid expressing the desired HIV-1 envelope glycoprotein.

-

Infection and Inhibition: TZM-bl cells are seeded in 96-well plates. The following day, the cells are pre-incubated with serial dilutions of the attachment inhibitor for 1 hour at 37°C. A fixed amount of the reporter virus is then added to the wells.

-

Luciferase Assay: After 48 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The percentage of inhibition is calculated relative to the virus control (no inhibitor). The EC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

-

Cell Lines:

-

Effector Cells: A cell line (e.g., CHO-K1) is co-transfected with a plasmid expressing the HIV-1 envelope glycoprotein (gp120/gp41) and a plasmid expressing bacteriophage T7 RNA polymerase.

-

Target Cells: A cell line (e.g., HeLa) is co-transfected with a plasmid expressing the human CD4 receptor and a plasmid containing the luciferase gene under the control of the T7 promoter.

-

-

Co-culture and Inhibition: Effector and target cells are co-cultured in the presence of serial dilutions of the attachment inhibitor.

-

Luciferase Assay: After a defined incubation period (e.g., 6-8 hours), the cells are lysed, and luciferase activity is measured.

-

Data Analysis: The percentage of fusion inhibition is calculated relative to the control (no inhibitor), and the IC50 value is determined.

-

Animal Model: Male Sprague-Dawley rats are used.

-

Drug Administration:

-

Intravenous (IV): A single dose of the attachment inhibitor is administered via the tail vein.

-

Oral (PO): A single dose of the attachment inhibitor is administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected from the jugular vein at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Analysis: Plasma is separated by centrifugation, and the concentration of the inhibitor is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters, including AUC, Cmax, t1/2, and CL. Bioavailability is calculated as (AUCPO / AUCIV) x (DoseIV / DosePO) x 100.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: HIV-1 attachment and entry pathway, and the mechanism of action of attachment inhibitors.

Caption: Experimental workflow for a single-cycle HIV-1 infectivity assay.

Caption: Logical flow of preclinical development for HIV-1 attachment inhibitors.

References

- 1. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Animal Models for HIV Cure Research [frontiersin.org]

- 5. Frontiers | Advances in Humanized Mouse Models to Improve Understanding of HIV-1 Pathogenesis and Immune Responses [frontiersin.org]

- 6. Animal Models in HIV-1 Protection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. wjpsronline.com [wjpsronline.com]

Methodological & Application

Application Notes and Protocols: Fostemsavir Tris In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostemsavir (GSK3684934, formerly BMS-663068) is a first-in-class HIV-1 attachment inhibitor approved for the treatment of multidrug-resistant HIV-1 infection in heavily treatment-experienced adults. It is a phosphonooxymethyl prodrug of temsavir (BMS-626529), its active moiety.[1] Temsavir targets the HIV-1 envelope glycoprotein gp120, preventing the initial attachment of the virus to the host CD4+ T cell, a critical first step in the viral lifecycle.[2][3] This unique mechanism of action provides a valuable therapeutic option for patients with limited treatment choices due to resistance to other antiretroviral drug classes. These application notes provide detailed protocols for key in vitro assays to evaluate the antiviral activity, cytotoxicity, and mechanism of action of fostemsavir.

Mechanism of Action

Fostemsavir is administered as a tris salt to improve solubility.[4] Following oral administration, it is rapidly hydrolyzed by alkaline phosphatases in the small intestine to its active form, temsavir.[5][6] Temsavir then binds directly to a highly conserved region within the gp120 subunit of the HIV-1 envelope protein.[7][8] This binding event stabilizes the gp120 in a "closed" conformation, preventing the conformational changes required for its interaction with the CD4 receptor on host T cells. By blocking this initial attachment, temsavir effectively inhibits viral entry into the host cell.[2][3] Notably, fostemsavir's mechanism is independent of viral tropism (CCR5- or CXCR4-tropic) and it does not exhibit cross-resistance with other classes of antiretroviral drugs.[3][9]

Data Presentation

Table 1: In Vitro Antiviral Activity of Temsavir (Active Metabolite of Fostemsavir)

| HIV-1 Strain/Subtype | Cell Type | Assay Type | EC₅₀ (nM) | Reference |

| HIV-1 LAI | PMBCs | Infectivity Assay | 0.7 ± 0.4 | [5] |

| Subtype B (n=22) | PMBCs | PhenoSense Entry | Median <1 | [10] |

| Subtype C | PMBCs | PhenoSense Entry | Geometric Mean: 0.54 | [3] |

| Subtype F1 | PMBCs | PhenoSense Entry | Geometric Mean: 0.38 | [3] |

| Subtype A | PMBCs | PhenoSense Entry | Geometric Mean: 0.51 | [3] |

| CRF01_AE | PMBCs | PhenoSense Entry | >100 | [3] |

| JR-FL (CCR5-tropic) | PM1 | Infectivity Assay | 0.4 ± 0.1 | [11] |

| SF-162 (CCR5-tropic) | PM1 | Infectivity Assay | 0.5 ± 0.2 | [11] |

| Bal (CCR5-tropic) | PM1 | Infectivity Assay | 1.7 ± 0.6 | [11] |

Table 2: In Vitro Cytotoxicity of Temsavir

| Cell Line | Cell Type | Assay Type | CC₅₀ (µM) | Reference |

| PM1 | T-cell line | XTT Assay | 105 | [5] |

| PBMCs | Peripheral Blood Mononuclear Cells | XTT Assay | 192 | [5] |

| MT-2 | T lymphocytes | Not specified | >200 | [5] |

| HEK293 | Kidney | Not specified | >200 | [5] |

| HEp-2 | Larynx | Not specified | >200 | [5] |

| HepG2 | Liver | Not specified | >200 | [5] |

| HeLa | Cervix | Not specified | >200 | [5] |

| HCT116 | Colorectal | Not specified | >200 | [5] |

| MCF-7 | Breast | Not specified | >200 | [5] |

| SK-N-MC | Neuroepithelium | Not specified | >200 | [5] |

| HOS | Bone | Not specified | >200 | [5] |

| H292 | Lung | Not specified | >200 | [5] |

| MDBK | Bovine Kidney | Not specified | >200 | [5] |

Experimental Protocols

HIV-1 Env-Pseudotyped Virus Production and Single-Cycle Infectivity Assay

This assay is fundamental for determining the antiviral activity (EC₅₀) of fostemsavir in a controlled, single-round of infection, which is safer than using replication-competent virus.

Materials:

-

HEK293T/17 cells

-

Env-expressing plasmid (e.g., from a specific HIV-1 isolate)

-

Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

-

Transfection reagent (e.g., FuGENE 6)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

TZM-bl reporter cells (containing a Tat-responsive luciferase reporter gene)

-

DEAE-Dextran

-

Luciferase assay reagent (e.g., Britelite Plus)

-

96-well cell culture plates (clear and black)

-

T-75 cell culture flasks

-

0.45-micron filters

Protocol:

-

Cell Seeding: Seed 5-8 x 10⁶ HEK293T/17 cells in a T-75 flask with 12 mL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Incubate overnight at 37°C, 5% CO₂. The cell monolayer should be 50-80% confluent on the day of transfection.[3]

-

Transfection:

-

Prepare a DNA mixture of the Env-expressing plasmid and the Env-deficient backbone plasmid.

-

Add the transfection reagent to the DNA mixture and incubate at room temperature to allow complex formation.

-

Add the DNA-transfection reagent complexes to the HEK293T/17 cells.

-

Incubate for 3-8 hours at 37°C.[2]

-

-

Virus Production:

-

Remove the transfection medium and replace it with fresh growth medium.

-

Incubate for 48-72 hours to allow for pseudovirus production.

-

-

Virus Harvest:

-

Collect the virus-containing supernatant.

-

Clarify the supernatant by centrifugation and filter through a 0.45-micron filter.

-

Aliquot and store at -80°C.[2]

-

-

Virus Titration:

-

Perform serial dilutions of the pseudovirus stock in a 96-well plate.

-

Add TZM-bl cells (1 x 10⁴ cells/well) in the presence of DEAE-Dextran.

-

Incubate for 48 hours.

-

Measure luciferase activity to determine the 50% tissue culture infectious dose (TCID₅₀).

-

-

Antiviral Activity Assay:

-

Plate TZM-bl cells in a 96-well plate.

-

Add serial dilutions of temsavir (the active form of fostemsavir).

-

Add the titrated pseudovirus to the wells.

-

Incubate for 48 hours.

-

Measure luciferase activity.

-

Calculate the EC₅₀ value, which is the concentration of the drug that inhibits virus infection by 50%.

-

XTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that is toxic to 50% of the cells (CC₅₀).

Materials:

-

Target cell lines (e.g., PM1, PBMCs)

-

Complete cell culture medium

-

XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent

-

Electron coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well for adherent cells, or a higher density for suspension cells) in a 96-well plate in 100 µL of culture medium.[7]

-

Compound Addition: Add serial dilutions of temsavir to the wells. Include wells with cells and no compound (cell control) and wells with medium only (background control).

-

Incubation: Incubate the plate for a period that reflects the duration of the antiviral assay (e.g., 24, 48, or 96 hours) at 37°C, 5% CO₂.[7]

-

XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.[9]

-

XTT Addition: Add 50 µL of the XTT working solution to each well.[9]

-

Incubation: Incubate the plate for 2-5 hours at 37°C, protected from light. The incubation time may vary depending on the cell type and density.[7]

-

Absorbance Reading: Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 660 nm can be used to subtract background absorbance.[7]

-

Calculation: Calculate the percentage of cell viability for each drug concentration relative to the untreated cell control. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.

gp120-CD4 Binding Inhibition ELISA

This assay biochemically assesses the ability of temsavir to block the interaction between the HIV-1 gp120 protein and the CD4 receptor.

Materials:

-

Recombinant HIV-1 gp120 protein

-

Recombinant soluble CD4 (sCD4)

-

High-binding 96-well ELISA plates

-

Bovine Serum Albumin (BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Anti-CD4 antibody conjugated to an enzyme (e.g., HRP)

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Microplate reader

Protocol:

-

Plate Coating: Coat a 96-well ELISA plate with recombinant gp120 overnight at 4°C.

-

Blocking: Wash the plate and block with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

-

Compound Incubation: Add serial dilutions of temsavir to the wells and incubate for 1 hour at room temperature.

-

sCD4 Addition: Add a constant concentration of sCD4 to all wells (except for the blank) and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate to remove unbound sCD4 and compound.

-

Detection Antibody: Add an enzyme-conjugated anti-CD4 antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate to remove the unbound detection antibody.

-

Substrate Addition: Add TMB substrate and incubate in the dark until a color develops.

-

Stopping Reaction: Stop the reaction with a stop solution.

-

Absorbance Reading: Read the absorbance at 450 nm.

-

Calculation: The reduction in absorbance in the presence of temsavir indicates inhibition of the gp120-CD4 interaction. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits binding by 50%.

References

- 1. researchgate.net [researchgate.net]

- 2. hiv.lanl.gov [hiv.lanl.gov]

- 3. hiv.lanl.gov [hiv.lanl.gov]

- 4. Viral Drug Resistance Through 48 Weeks, in a Phase 2b, Randomized, Controlled Trial of the HIV-1 Attachment Inhibitor Prodrug, Fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enzyme immunoassay (ELISA) for the evaluation of antibodies directed to the CD4 receptor-binding site of the HIV gp120 molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. researchgate.net [researchgate.net]

- 11. Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Efficacy Testing of Fostemsavir Tris

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostemsavir Tris is an antiretroviral prodrug that is rapidly converted in vivo to its active moiety, temsavir. Temsavir is a first-in-class attachment inhibitor that targets the HIV-1 envelope glycoprotein gp120, preventing the initial interaction between the virus and the host cell's CD4 receptor.[1][2][3][4][5] This mechanism of action effectively blocks the first step in the HIV-1 lifecycle, making it a critical therapeutic option for treatment-experienced patients with multidrug-resistant HIV-1.[6] This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the efficacy of this compound.

Mechanism of Action of this compound

Fostemsavir is administered as a tromethamine salt of a phosphonooxymethyl prodrug of temsavir, a formulation designed to enhance solubility and oral bioavailability.[3][5][7] Following oral administration, fostemsavir is hydrolyzed by alkaline phosphatases at the intestinal brush border to release the active drug, temsavir.[3][5]

Temsavir exerts its antiviral activity by binding to a highly conserved pocket on the HIV-1 gp120 subunit, near the CD4 binding site.[3][8] This binding event stabilizes the gp120 in a "closed" conformation, which prevents the conformational changes required for its interaction with the CD4 receptor on host T-cells.[9][10] By blocking this initial attachment, temsavir effectively inhibits viral entry into the host cell.[5][10]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The efficacy of temsavir has been evaluated against a wide range of HIV-1 subtypes and clinical isolates using various cell-based assays. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are key parameters used to quantify the drug's potency.

| Assay Type | Cell Line/Isolate Type | Parameter | Temsavir Concentration Range | Reference |

| PhenoSense® Entry Assay | Global Clinical Isolates (Multiple Subtypes) | IC50 | Subnanomolar to >100 nM | [1][2] |

| Pseudovirus Infectivity Assay | M-tropic and T-cell line-adapted HIV-1 strains | EC50 | 0.09 to 5.9 µM | [11] |

| Pseudovirus Infectivity Assay | LAI virus | Average EC50 | 0.7 ± 0.4 nM | |

| Pseudovirus Infectivity Assay | Panel of Clinical Isolates | IC50 | Subnanomolar to >0.1 µM | |

| PhenoSense® Entry Assay | Subtype A1 Isolates | 90th Percentile IC50 | 4.3 nM | [1] |

| PhenoSense® Entry Assay | Subtype B Isolates | 90th Percentile IC50 | 47.6 nM | [1] |

| PhenoSense® Entry Assay | Subtype C Isolates | 90th Percentile IC50 | 22.9 nM | [1] |

| PhenoSense® Entry Assay | CRF01_AE Strains | IC50 | >100 nM | [1] |

Experimental Protocols

HIV-1 Pseudovirus-Based Luciferase Reporter Gene Assay

This assay is a common and robust method for determining the in vitro efficacy of HIV-1 entry inhibitors. It utilizes single-round infectious pseudoviruses expressing the HIV-1 envelope glycoprotein (Env) and a luciferase reporter gene.

Experimental Workflow:

Caption: Workflow for the HIV-1 pseudovirus luciferase assay.

Materials:

-

Cell Lines:

-

HEK293T cells (for pseudovirus production)

-

TZM-bl cells (HeLa cell clone expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR)

-

-

Plasmids:

-

An Env-expressing plasmid for the HIV-1 strain of interest.

-

An Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene (e.g., pSG3ΔEnv).

-

-

Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)

-

DEAE-Dextran

-

Luciferase assay reagent (e.g., Bright-Glo™ or Britelite™)

-

Temsavir (active form of this compound)

-

-

Equipment:

-

Humidified 37°C, 5% CO2 incubator

-

96-well flat-bottom culture plates (clear for cell culture, black for luminescence reading)

-

Luminometer

-

Protocol:

Part A: Pseudovirus Production

-

Cell Seeding: The day before transfection, seed HEK293T cells in a T-75 flask at a density that will result in 50-80% confluency on the day of transfection.

-

Transfection:

-

Prepare a mixture of the Env-expressing plasmid and the Env-deficient backbone plasmid. A common ratio is 1:2 (e.g., 4 µg of Env plasmid and 8 µg of backbone plasmid).

-

In a separate tube, dilute the transfection reagent in serum-free DMEM according to the manufacturer's instructions.

-

Add the plasmid DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow complex formation.

-

Add the transfection complex dropwise to the HEK293T cells.

-

-

Incubation and Harvest:

-

Incubate the transfected cells for 48-72 hours.

-

Harvest the virus-containing supernatant.

-

Clarify the supernatant by low-speed centrifugation (e.g., 500 x g for 10 minutes) to remove cell debris.

-

Filter the supernatant through a 0.45 µm filter.

-

Aliquot the pseudovirus stock and store at -80°C.

-

Part B: Virus Titration (TCID50 Determination)

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium.

-

Serial Dilution: Perform serial 5-fold dilutions of the pseudovirus stock in growth medium across the 96-well plate.

-

Infection: Add the diluted virus to the TZM-bl cells. Include wells with cells only as a background control.

-

Incubation: Incubate the plate for 48 hours.

-

Luminescence Measurement:

-

Remove 100 µL of the culture medium from each well.

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate at room temperature for 2 minutes to allow for cell lysis.

-

Transfer 150 µL of the lysate to a black 96-well plate.

-

Measure the luminescence using a luminometer.

-

-

TCID50 Calculation: The 50% tissue culture infectious dose (TCID50) is the virus dilution that results in a luciferase signal that is 2.5 times the background.

Part C: Neutralization Assay

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at 1 x 10^4 cells per well in 100 µL of growth medium containing DEAE-Dextran (final concentration of 15-30 µg/mL to enhance infection).

-

Compound Dilution: Prepare serial dilutions of temsavir in growth medium.

-

Virus-Drug Incubation: In a separate plate, mix 50 µL of each temsavir dilution with 50 µL of pseudovirus (diluted to provide a consistent luciferase signal, e.g., 200 TCID50). Include virus-only controls and cell-only controls. Incubate for 1 hour at 37°C.

-

Infection: Transfer 100 µL of the virus-drug mixture to the TZM-bl cells.

-

Incubation: Incubate the plate for 48 hours.

-

Luminescence Measurement: Follow steps 5a-5e from the titration protocol.

-

Data Analysis:

-

Calculate the percentage of neutralization for each temsavir concentration using the following formula: % Neutralization = 100 * [1 - (RLU_drug - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)] where RLU is the relative light units.

-

Plot the percentage of neutralization against the log of the temsavir concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

-

Cell-Cell Fusion Assay

This assay measures the ability of an HIV-1 Env-expressing cell line to fuse with a CD4- and co-receptor-expressing target cell line, a process that is inhibited by attachment inhibitors like temsavir.

Protocol:

-

Cell Preparation:

-

Effector Cells: Use a cell line that stably expresses the HIV-1 Env glycoprotein (e.g., HeLa-ADA).

-

Target Cells: Use TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a Tat-responsive luciferase reporter gene.

-

-

Assay Setup:

-

Seed TZM-bl cells (0.5 x 10^5 cells/well) in a 96-well plate and culture for 24 hours.

-

Detach the Env-expressing cells (e.g., HeLa-ADA) using a non-enzymatic cell dissociation solution.

-

Overlay the Env-expressing cells (0.5 x 10^5 cells/well) onto the TZM-bl cell monolayer in the presence of serial dilutions of temsavir.

-

-

Fusion and Detection:

-

Allow cell fusion to proceed for 60 minutes at 37°C.

-

Stop the fusion process by adding a fusion inhibitor (e.g., C52L).

-

The fusion of the two cell types will allow the Tat protein from the Env-expressing cells to enter the TZM-bl cells and activate the luciferase reporter gene.

-

-

Data Analysis:

-

After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity as described in the pseudovirus assay protocol.

-

Calculate the percentage of fusion inhibition and determine the IC50 of temsavir.

-

Logical Relationships in Efficacy Determination

The evaluation of this compound efficacy follows a logical progression from initial screening to detailed characterization.

Caption: Logical flow for this compound efficacy assessment.

Conclusion

The cell-based assays described in this document are fundamental tools for the preclinical and clinical evaluation of this compound. The pseudovirus luciferase reporter gene assay provides a high-throughput, quantitative measure of the drug's inhibitory activity against a wide range of HIV-1 strains. The cell-cell fusion assay offers a complementary method to confirm the mechanism of action by directly assessing the inhibition of Env-mediated membrane fusion. Adherence to these detailed protocols will enable researchers to generate reliable and reproducible data on the efficacy of this important antiretroviral agent.

References

- 1. researchgate.net [researchgate.net]

- 2. hiv.lanl.gov [hiv.lanl.gov]

- 3. researchgate.net [researchgate.net]

- 4. kar.kent.ac.uk [kar.kent.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Studies of HIV-1 envelope glycoprotein-mediated fusion using a simple fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4.4. HIV-1-Mediated Cell-Cell Fusion Assay [bio-protocol.org]

- 8. HIV-1 pseudoviruses constructed in China regulatory laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Problems encountered in conventional HIV 1/2 Algorithms: lack of necessity for immunoblot assays to confirm repeated ELISA reactive results - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]

- 11. A Cell-Cell Fusion Assay to Monitor HIV-1 Env Interactions with Chemokine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying HIV-1 Entry Mechanisms Using Fostemsavir Tris

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostemsavir tris is a phosphonooxymethyl prodrug of temsavir, a first-in-class HIV-1 attachment inhibitor.[1][2] Temsavir directly binds to the HIV-1 envelope glycoprotein gp120, preventing the initial interaction between the virus and the host cell's CD4 receptor.[1][3] This unique mechanism of action makes fostemsavir a valuable tool for studying the intricacies of HIV-1 entry and a therapeutic option for heavily treatment-experienced individuals with multidrug-resistant HIV-1.[1][4]

These application notes provide detailed protocols for utilizing this compound and its active moiety, temsavir, to investigate HIV-1 entry mechanisms. The protocols are intended for researchers in virology, immunology, and drug development.

Mechanism of Action

Fostemsavir is rapidly converted to its active form, temsavir, by alkaline phosphatase in the gut.[5] Temsavir is an attachment inhibitor that binds directly to the gp120 subunit of the HIV-1 envelope glycoprotein.[5][6] Specifically, it targets a conserved pocket near the CD4-binding site.[6] This binding locks the gp120 protein in a "closed" or ground state conformation, which prevents the conformational changes necessary for its interaction with the CD4 receptor on host T cells.[7][8] By blocking this initial attachment step, temsavir effectively prevents the virus from entering and infecting host cells.[6][8] This mechanism is distinct from other classes of antiretrovirals and is effective against HIV-1 strains with various tropisms (CCR5- and CXCR4-tropic).[9]

Beyond direct blockage of attachment, temsavir's interaction with gp120 has been shown to have broader effects on the envelope glycoprotein. Studies have indicated that temsavir can alter the glycosylation and proteolytic processing of Env, which in turn modifies its antigenicity and can reduce the shedding of gp120.[10][11] These effects can influence the recognition of the virus by the host immune system, including antibody-dependent cellular cytotoxicity (ADCC) responses.[12]

Quantitative Data

The antiviral activity of temsavir has been evaluated against a wide range of HIV-1 isolates. The following tables summarize key quantitative data from in vitro studies.

Table 1: In Vitro Activity of Temsavir Against a Panel of HIV-1 Subtypes

| HIV-1 Subtype | Number of Isolates | Median IC50 (nM) | 90th Percentile IC50 (nM) | Geometric Mean IC50 (nM) |

| All | 1337 | 0.8 | 75.4 | 1.7 |

| A | - | 2.26 | - | 3.8 |

| A1 | 17 | - | 4.3 | - |

| B | 881 | 0.34 | 47.6 | - |

| C | 156 | 1.30 | 22.9 | - |

| F1 | - | 13.8 | 892.9 | 17.9 |

| CRF01_AE | 5 | >100 | >100 | >100 |

| BF | - | - | 190.4 | 4.6 |

| Data compiled from the PhenoSense™ Entry assay.[9][13] |

Table 2: Temsavir Susceptibility Based on HIV-1 Coreceptor Tropism

| Coreceptor Tropism | Number of Isolates | Geometric Mean IC50 (nM) |

| CCR5-tropic | - | - |

| CXCR4-tropic | - | - |

| Dual/Mixed-tropic | 607 | Remarkably Similar Across Tropisms |

| Data from the BRIGHTE study.[13] |

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of fostemsavir/temsavir on HIV-1 entry.

Protocol 1: HIV-1 Pseudovirus Entry Inhibition Assay

This assay measures the ability of temsavir to inhibit the entry of HIV-1 pseudoviruses into target cells.

Materials:

-

HEK293T cells

-

TZM-bl reporter cells (or other CD4+/CCR5+/CXCR4+ cell line)

-

HIV-1 Env-expressing plasmid

-

HIV-1 packaging plasmid (Env-deficient, expressing luciferase)

-

Transfection reagent (e.g., FuGENE 6 or Lipofectamine 3000)

-

DMEM with 10% FBS, penicillin/streptomycin

-

Temsavir (dissolved in DMSO)

-

Luciferase assay reagent

-

96-well cell culture plates (white, clear bottom for luminescence)

-

Luminometer

Procedure:

-

Pseudovirus Production: a. One day prior to transfection, seed HEK293T cells in a T-75 flask to be 70-80% confluent on the day of transfection. b. Co-transfect the HEK293T cells with the HIV-1 Env-expressing plasmid and the Env-deficient luciferase reporter packaging plasmid according to the manufacturer's protocol for your transfection reagent. c. 48 hours post-transfection, harvest the supernatant containing the pseudoviruses. d. Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris. e. Filter the supernatant through a 0.45 µm filter. f. Aliquot and store the pseudovirus at -80°C.

-

Viral Titer Determination: a. Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight. b. Perform serial dilutions of the pseudovirus stock and infect the TZM-bl cells. c. 48 hours post-infection, measure luciferase activity using a luminometer. d. Determine the viral titer as relative light units (RLU) per ml.

-

Inhibition Assay: a. Seed TZM-bl cells in a white, clear-bottom 96-well plate at 1 x 10^4 cells/well and incubate overnight. b. Prepare serial dilutions of temsavir in culture medium. c. Remove the medium from the TZM-bl cells and add the temsavir dilutions. d. Pre-incubate the cells with temsavir for 1 hour at 37°C. e. Add a standardized amount of pseudovirus (e.g., 200 TCID50) to each well. f. Incubate for 48 hours at 37°C. g. Measure luciferase activity. h. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition versus the log of the temsavir concentration.

Protocol 2: Cell-Cell Fusion Inhibition Assay

This assay assesses the ability of temsavir to block the fusion between cells expressing HIV-1 Env and cells expressing CD4 and coreceptors.

Materials:

-

Effector cells: HEK293T or HeLa cells expressing HIV-1 Env and HIV-1 Tat.

-

Target cells: TZM-bl cells (containing a Tat-responsive luciferase reporter gene).

-

DMEM with 10% FBS, penicillin/streptomycin.

-

Temsavir (dissolved in DMSO).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Preparation: a. One day prior, seed TZM-bl target cells in a 96-well plate at 2 x 10^4 cells/well. b. On the day of the assay, prepare a suspension of the Env-expressing effector cells.

-

Fusion Inhibition Assay: a. Prepare serial dilutions of temsavir in culture medium. b. Add the temsavir dilutions to the TZM-bl cells. c. Add the effector cells to the wells containing the target cells and temsavir at a 1:1 ratio. d. Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion. e. After incubation, remove the medium and lyse the cells. f. Measure luciferase activity, which is proportional to the extent of cell fusion. g. Calculate the IC50 value as described in Protocol 1.

Protocol 3: gp120-CD4 Binding Inhibition Assay (ELISA-based)

This assay quantifies the ability of temsavir to inhibit the binding of soluble gp120 to immobilized CD4.

Materials:

-

Recombinant soluble CD4 (sCD4).

-

Recombinant HIV-1 gp120.

-

Temsavir (dissolved in DMSO).

-

High-binding 96-well ELISA plates.

-

Blocking buffer (e.g., PBS with 5% non-fat milk or BSA).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Anti-gp120 monoclonal antibody.

-

HRP-conjugated secondary antibody.

-

TMB substrate.

-

Stop solution (e.g., 1M H2SO4).

-

Plate reader.

Procedure:

-

Plate Coating: a. Coat the wells of a high-binding 96-well plate with sCD4 (e.g., 100 ng/well in PBS) overnight at 4°C. b. Wash the plate three times with wash buffer. c. Block the plate with blocking buffer for 2 hours at room temperature. d. Wash the plate three times with wash buffer.

-

Binding Inhibition: a. Prepare serial dilutions of temsavir. b. In a separate plate or tubes, pre-incubate a constant concentration of gp120 with the temsavir dilutions for 1 hour at room temperature. c. Transfer the gp120-temsavir mixtures to the sCD4-coated plate. d. Incubate for 2 hours at room temperature. e. Wash the plate five times with wash buffer.

-